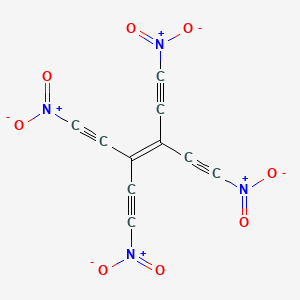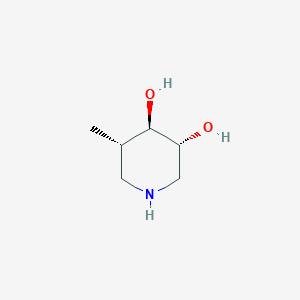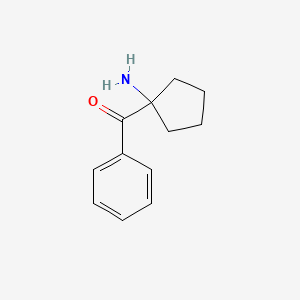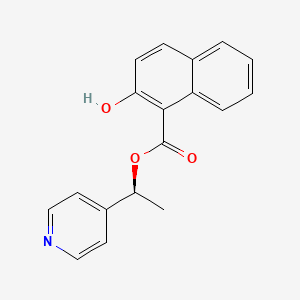
1-Naphthalenecarboxylic acid, 2-hydroxy-, (1S)-1-(4-pyridinyl)ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthalenecarboxylic acid, 2-hydroxy-, (1S)-1-(4-pyridinyl)ethyl ester is a complex organic compound that features a naphthalene ring, a carboxylic acid group, a hydroxyl group, and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenecarboxylic acid, 2-hydroxy-, (1S)-1-(4-pyridinyl)ethyl ester typically involves the esterification of 1-Naphthalenecarboxylic acid with an alcohol derivative of pyridine. The reaction conditions often include the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Naphthalenecarboxylic acid, 2-hydroxy-, (1S)-1-(4-pyridinyl)ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ester group may yield an alcohol.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Naphthalenecarboxylic acid, 2-hydroxy-, (1S)-1-(4-pyridinyl)ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Naphthalenecarboxylic acid, 2-hydroxy-, (1R)-1-(4-pyridinyl)ethyl ester: A stereoisomer with similar chemical properties but different biological activity.
1-Naphthalenecarboxylic acid, 2-hydroxy-, (1S)-1-(3-pyridinyl)ethyl ester: A structural isomer with a different position of the pyridine ring.
1-Naphthalenecarboxylic acid, 2-hydroxy-, (1S)-1-(4-pyridinyl)methyl ester: A derivative with a methyl group instead of an ethyl group.
Uniqueness
1-Naphthalenecarboxylic acid, 2-hydroxy-, (1S)-1-(4-pyridinyl)ethyl ester is unique due to its specific stereochemistry and the presence of both naphthalene and pyridine rings. This combination of structural features can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
827320-01-4 |
|---|---|
Formule moléculaire |
C18H15NO3 |
Poids moléculaire |
293.3 g/mol |
Nom IUPAC |
[(1S)-1-pyridin-4-ylethyl] 2-hydroxynaphthalene-1-carboxylate |
InChI |
InChI=1S/C18H15NO3/c1-12(13-8-10-19-11-9-13)22-18(21)17-15-5-3-2-4-14(15)6-7-16(17)20/h2-12,20H,1H3/t12-/m0/s1 |
Clé InChI |
CXOZKIHNWCXGHA-LBPRGKRZSA-N |
SMILES isomérique |
C[C@@H](C1=CC=NC=C1)OC(=O)C2=C(C=CC3=CC=CC=C32)O |
SMILES canonique |
CC(C1=CC=NC=C1)OC(=O)C2=C(C=CC3=CC=CC=C32)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Diethyl-4-{2-[4-(2-ethylhexane-1-sulfonyl)phenyl]ethenyl}aniline](/img/structure/B14222880.png)
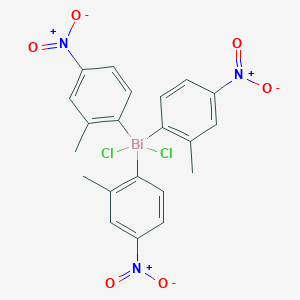
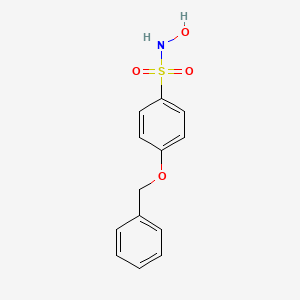
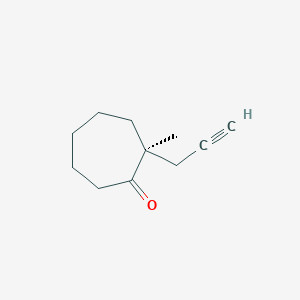
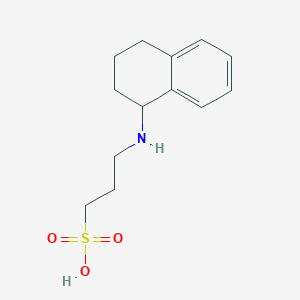
![1,3-Bis(2-{[2-(acetyloxy)ethyl]disulfanyl}ethyl)-6-formyl-5-hydroxynaphthalen-2-YL phosphate](/img/structure/B14222902.png)

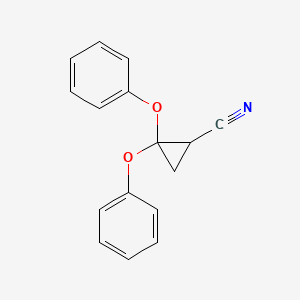

![5-(Methanesulfonyl)-3-[(methanesulfonyl)methyl]-1,2,4-thiadiazole](/img/structure/B14222931.png)
